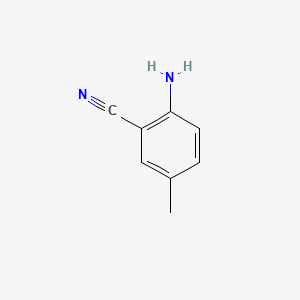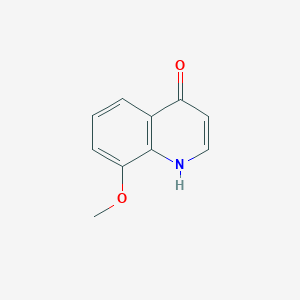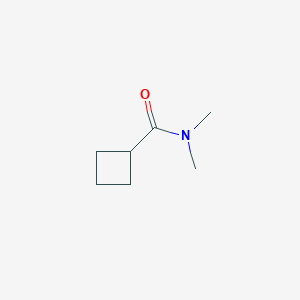
n,n-Dimethylcyclobutanecarboxamide
Descripción general
Descripción
N,n-Dimethylcyclobutanecarboxamide (DMBC) is a cyclic amide that has been widely studied for its potential applications in a variety of scientific research fields. It is a versatile and multifunctional compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. DMBC has also been studied for its potential use in the treatment of various diseases, such as cancer, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis Applications
N,N-Dimethylcyclobutanecarboxamide has shown significant relevance in chemical reactivity and synthesis applications. For instance, it has been identified as a building block in the synthesis of various heterocyclic compounds. These compounds are not only diverse in structure but also exhibit biological activity, making them potentially useful in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
DNA-Intercalating Drug Research
In the realm of cancer research, derivatives of this compound have been studied for their DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative, is a new DNA-intercalating drug with a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This compound has been selected for clinical trial due to its promising preclinical activity against solid tumors (McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999).
Pharmaceutical Developments
This compound derivatives have also been explored in the development of new pharmaceuticals. For instance, a study on amenamevir, a derivative, focused on its use in the treatment of herpes zoster. This derivative was approved by Japan’s Ministry of Health, Labor and Welfare and is notable for its distinct mechanism of action from other synthetic nucleoside compounds used in herpes zoster treatment (Shoji et al., 2020).
Anticonvulsant Activity
Additionally, derivatives of this compound have been studied for their anticonvulsant properties. A study on the anticonvulsant activity of various compounds, including those derived from this compound, demonstrated their effectiveness in animal models. This suggests potential applications in the development of new treatments for epilepsy and related disorders (Ho, Crider, & Stables, 2001).
Mecanismo De Acción
While the exact mechanism of action for n,n-Dimethylcyclobutanecarboxamide is not specified in the search results, it’s worth noting that similar compounds like quaternary ammonium compounds irreversibly bind to the phospholipids and proteins of microbial cell membranes, thereby impairing membrane permeability .
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8(2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXFJJPTBJREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303134 | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-80-1 | |
| Record name | NSC156925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



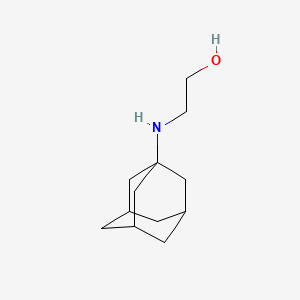




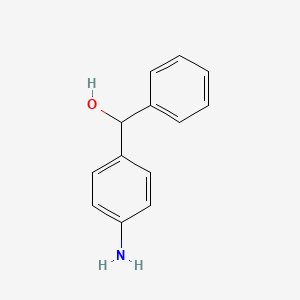
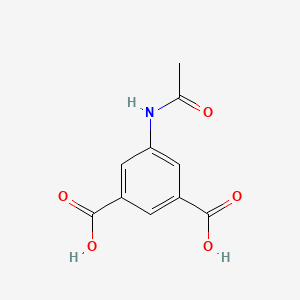
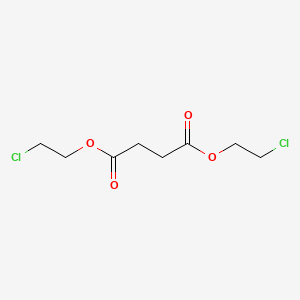

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
